Enantiomeric Excess >95% via Lipase‑Catalyzed Resolution – Only the Tetraacetate Form Permits High‑Yield Chiral Separation
Racemic conduritol B tetraacetate undergoes lipase‑catalyzed transesterification with n‑butanol to yield enantiopure (2S,3S)-diacetoxy‑ and (1S,2R,3R,4S)-tetraacetoxy derivatives, which after hydrolysis afford both enantiomeric forms of conduritol B [1]. Systematic resolution using Candida antarctica lipase (Novozym 435) consistently provides enantiomeric excess (ee) exceeding 95%, often reaching >99% [2]. By contrast, the free tetraol conduritol B cannot be directly resolved by these enzymes because the absence of acetyl groups abolishes substrate recognition [1]. This establishes the racemic tetraacetate as the sole commercially viable entry point for enantiopure conduritol B and its downstream epoxide inhibitors.
| Evidence Dimension | Enantiomeric excess after enzymatic resolution |
|---|---|
| Target Compound Data | ee > 95% (racemic conduritol B tetraacetate → enantiopure derivatives) |
| Comparator Or Baseline | Conduritol B (free tetraol) – no direct resolution possible with the same lipase systems |
| Quantified Difference | Target enables resolution; comparator does not yield detectable enantioselectivity |
| Conditions | Candida antarctica lipase B (Novozym 435) in t‑butyl methyl ether, n‑butanol as nucleophile, 30–40 °C [1][2] |
Why This Matters
Procurement of racemic conduritol B tetraacetate is prerequisite for obtaining enantiopure conduritol B, which cannot be sourced directly via enzymatic resolution of the unprotected polyol.
- [1] Sanfilippo C, Patti A, Nicolosi G. Enzymatic resolution of (±)-conduritol-B, a key intermediate for the synthesis of glycosidase inhibitors. Tetrahedron: Asymmetry. 1999;10(17):3273-3276. doi:10.1016/S0957-4166(99)00344-4. View Source
- [2] Kwon YU, Chung SK. Facile synthetic routes to all possible enantiomeric pairs of conduritol stereoisomers via efficient enzymatic resolution of conduritol B and C derivatives. Org Lett. 2001;3(19):3013-3016. doi:10.1021/ol0164233. View Source
